Rilozarone
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Overview
Description
Rilozarone is a chemical compound that has been evaluated for its potential as a coronary vasodilator and antiarrhythmic agent . It possesses a variety of cardiovascular effects, which may include Class III effects . The molecular formula of this compound is C32H36BrClN2O2, and it has a molecular weight of 595.997 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rilozarone involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of transition-metal catalysts and photoredox reactions . One-pot multicomponent processes and novel reactants are also employed to achieve the desired structure . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality . The compound is typically stored under dry, dark conditions at low temperatures to ensure stability .
Chemical Reactions Analysis
Types of Reactions: Rilozarone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenating agents . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
Rilozarone has been evaluated for its potential use in various scientific research applications, including chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable intermediate for synthesizing other compounds . In biology and medicine, this compound has been studied for its cardiovascular effects, particularly as a coronary vasodilator and antiarrhythmic agent .
Mechanism of Action
The mechanism of action of Rilozarone involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating ion channels and receptors involved in cardiovascular function . The compound may inhibit certain ion channels, leading to vasodilation and antiarrhythmic effects . Additionally, this compound may interfere with intracellular signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Rilozarone can be compared with other similar compounds, such as other coronary vasodilators and antiarrhythmic agents . Some of the similar compounds include amiodarone, sotalol, and dofetilide . Compared to these compounds, this compound may offer unique advantages in terms of its specific molecular structure and pharmacological effects . Its distinct chemical properties and potential cardiovascular benefits make it a valuable compound for further research and development .
Properties
CAS No. |
79282-39-6 |
---|---|
Molecular Formula |
C32H36BrClN2O2 |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
(1-bromo-2-phenylindolizin-3-yl)-[3-chloro-4-[3-(dibutylamino)propoxy]phenyl]methanone |
InChI |
InChI=1S/C32H36BrClN2O2/c1-3-5-18-35(19-6-4-2)20-12-22-38-28-17-16-25(23-26(28)34)32(37)31-29(24-13-8-7-9-14-24)30(33)27-15-10-11-21-36(27)31/h7-11,13-17,21,23H,3-6,12,18-20,22H2,1-2H3 |
InChI Key |
FXUPBFVDIVRFCX-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)Br)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)Br)C4=CC=CC=C4)Cl |
79282-39-6 | |
Origin of Product |
United States |
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